

Measuring OTS186935 Potency: A Comparative Guide to Biochemical Assays for SUV39H2 Inhibition

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Compound of Interest		
Compound Name:	OTS186935	
Cat. No.:	B1682099	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biochemical assays to determine the half-maximal inhibitory concentration (IC50) of **OTS186935** against the histone methyltransferase SUV39H2. This guide includes experimental data for **OTS186935** and other relevant inhibitors, alongside a detailed protocol for a commonly used assay.

SUV39H2 (Suppressor of variegation 3-9 homolog 2) is a lysine methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of SUV39H2 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. **OTS186935** is a potent small molecule inhibitor of SUV39H2.

Comparative Analysis of SUV39H2 Inhibitor Potency

The inhibitory activity of **OTS186935** and its analogs against SUV39H2 has been quantified using in vitro methyltransferase assays. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, is a key metric for potency.

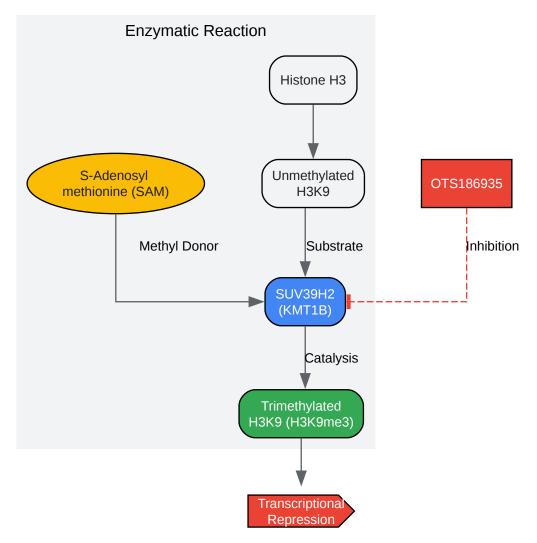


Compound	Target Enzyme	IC50 (nM)	Assay Type
OTS186935	SUV39H2	6.49	In vitro methyltransferase assay[1]
OTS193320	SUV39H2	22.2	In vitro methyltransferase assay[2]

Signaling Pathway of SUV39H2 and Inhibition

SUV39H2 is a key epigenetic modifier. The following diagram illustrates its primary function and the mechanism of its inhibition.





SUV39H2 Signaling Pathway and Inhibition

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SUV39H2 methylates H3K9 leading to gene repression.

Experimental Protocol: AlphaLISA-based SUV39H2 Biochemical Assay for IC50 Determination

This protocol outlines a homogenous, non-radioactive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method for determining the IC50 value of inhibitors against SUV39H2. This assay measures the trimethylation of a biotinylated histone H3 peptide substrate.

Materials and Reagents:

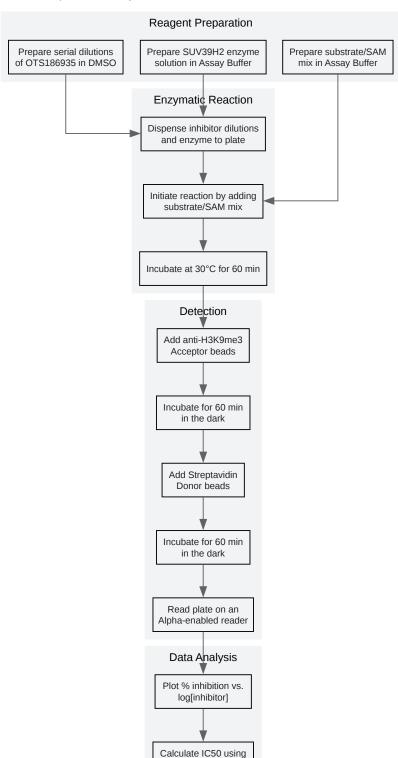


- Recombinant human SUV39H2 enzyme
- Biotinylated Histone H3 (1-21) peptide substrate
- S-Adenosyl-L-methionine (SAM)
- AlphaLISA anti-H3K9me3 Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
- Test compound (e.g., OTS186935) serially diluted in DMSO
- 384-well white opaque microplates
- · Alpha-enabled microplate reader

Experimental Workflow:

The following diagram illustrates the workflow for the AlphaLISA-based SUV39H2 biochemical assay.





AlphaLISA Assay Workflow for SUV39H2 IC50 Determination

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non-linear regression

Step-by-step workflow for the AlphaLISA assay.



Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of OTS186935 (and other test compounds) in DMSO. A typical starting concentration is 100 μM.
- Enzyme Reaction:
 - In a 384-well plate, add the serially diluted compounds.
 - Add the SUV39H2 enzyme solution to each well. The final enzyme concentration should be optimized, but a starting point of 15 nM can be used.
 - \circ Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM. Final concentrations of approximately 1 μ M for the peptide and 1 μ M for SAM are recommended.
 - Incubate the plate at 30°C for 60 minutes.

Detection:

- Stop the reaction and detect the methylated product by adding the AlphaLISA anti-H3K9me3 Acceptor beads diluted in AlphaLISA buffer.
- Incubate the plate for 60 minutes at room temperature in the dark.
- Add the Streptavidin-coated Donor beads.
- Incubate for another 60 minutes at room temperature in the dark.
- Data Acquisition and Analysis:
 - Read the plate using an Alpha-enabled microplate reader.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Software such



as GraphPad Prism is commonly used for this analysis.

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References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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